molecular formula C15H16N2O3S B183305 Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 43028-57-5

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No. B183305
CAS RN: 43028-57-5
M. Wt: 304.4 g/mol
InChI Key: QQDPRGVPYOPPBA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 43028-57-5. It has a molecular weight of 304.37 and its IUPAC name is ethyl 2-amino-5-(anilinocarbonyl)-4-methyl-3-thiophenecarboxylate . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 304.37 .

Scientific Research Applications

Thiophene Derivatives Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some of the applications:

  • Scientific Field: Industrial Chemistry

    • Application Summary : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Scientific Field: Material Science

    • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • Results or Outcomes : The incorporation of thiophene derivatives into organic semiconductors can enhance their electronic properties, leading to improved performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • Results or Outcomes : The specific results would depend on the exact thiophene derivative and the specific experimental model used. For example, some thiophene derivatives have been found to have potent anticancer activity .
  • Scientific Field: Drug Synthesis

    • Application Summary : Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an intermediate compound used in the synthesis of Relugolix, which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists used to treat advanced prostate cancer in adult men .
    • Results or Outcomes : The synthesis of Relugolix, a drug used to treat advanced prostate cancer in adult men .
  • Scientific Field: Insecticide Development

    • Application Summary : Some thiophene derivatives are used in the development of insecticides .
    • Results or Outcomes : The specific results would depend on the exact thiophene derivative and the specific experimental model used .
  • Scientific Field: Metal Complexing Agents

    • Application Summary : Certain thiophene derivatives act as metal complexing agents .
    • Results or Outcomes : The formation of these complexes can have various applications, depending on the specific thiophene derivative and the specific metal used .
  • Scientific Field: Synthesis of Anticancer Agents

    • Application Summary : 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
    • Results or Outcomes : The synthesis of anticancer agents, although the specific results would depend on the exact anticancer agent being synthesized .
  • Scientific Field: Synthesis of Anti-Atherosclerotic Agents

    • Application Summary : 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
    • Results or Outcomes : The synthesis of anti-atherosclerotic agents, although the specific results would depend on the exact anti-atherosclerotic agent being synthesized .
  • Scientific Field: Drug Synthesis

    • Application Summary : Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an intermediate compound used in the synthesis of Relugolix, which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists used to treat advanced prostate cancer in adult men .
    • Results or Outcomes : The synthesis of Relugolix, a drug used to treat advanced prostate cancer in adult men .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available in the retrieved data, thiophene derivatives are of significant interest in pharmaceutical research due to their varied biological and clinical applications . They are often used as building blocks in the synthesis of complex organic molecules, and ongoing research is likely to continue exploring their potential uses.

properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDPRGVPYOPPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351344
Record name ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

CAS RN

43028-57-5
Record name ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Citations

For This Compound
5
Citations
J Jadeja, J Jatiya, M Savant - 2022 - easychair.org
A series of novel Ethyl 2-(2-chloroacetamido)-4-methyl-5-(arylcarbamoyl) thiophene-3-carboxylate derivatives have been synthesized starting from various ethyl 2-amino-5-methyl-4-(…
Number of citations: 2 easychair.org
A El‐Mekabaty, OMO Habib… - Journal of …, 2017 - Wiley Online Library
In this effort, 2‐aminothiophene‐3‐carboxylate (1) was prepared using Gewald's methodology. This 2‐aminothiophene derivative was diazotized and coupled with malononitrile to …
Number of citations: 3 onlinelibrary.wiley.com
J Tang, AD Huber, DL Pineda, KN Boschert… - European journal of …, 2019 - Elsevier
Chronic hepatitis B virus (HBV) infection represents a major health threat. Current FDA-approved drugs do not cure HBV. Targeting HBV core protein (Cp) provides an attractive …
Number of citations: 20 www.sciencedirect.com
F Karcı, F Karcı - Journal of Molecular Structure, 2012 - Elsevier
In this study, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate (1) was prepared using Gewald’s methodology. This 2-aminothiophene derivative was diazotised …
Number of citations: 24 www.sciencedirect.com
F Meng, S Cheng, H Ding, S Liu, Y Liu… - Journal of Medicinal …, 2015 - ACS Publications
Histone methyltransferases are involved in various biological functions, and these methylation regulating enzymes’ abnormal expression or activity has been noted in several human …
Number of citations: 59 pubs.acs.org

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